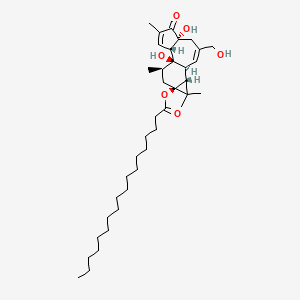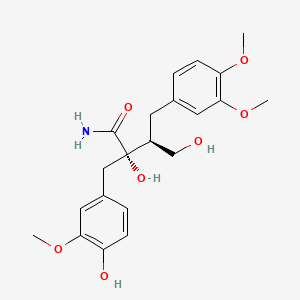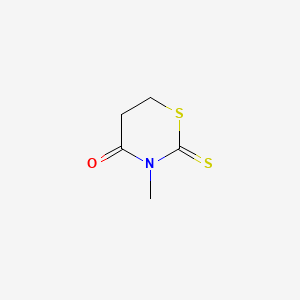
3-Methyl-2-thioxo-1,3-thiazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-thioxo-1,3-thiazinan-4-one is a heterocyclic compound containing nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thioxo-1,3-thiazinan-4-one typically involves the reaction of amines with aldehydes and thioglycolic acid in the presence of a catalyst. For example, one method involves the treatment of amines with 4-methylthiobenzaldehyde and thioglycolic acid in dry toluene under reflux conditions with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
3-Methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential anti-inflammatory and antiulcer activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s antiulcer activity is thought to involve the protection of gastric mucosa and the inhibition of gastric acid secretion .
Comparison with Similar Compounds
3-Methyl-2-thioxo-1,3-thiazinan-4-one can be compared with other similar compounds such as:
1,3-Thiazolidin-4-ones: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.
1,3-Thiazolidine-2,4-diones: These compounds have an additional carbonyl group, which imparts different chemical and biological properties.
1,3-Thiazinan-4-ones: These compounds share the same core structure but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
7629-41-6 |
|---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-6-4(7)2-3-9-5(6)8/h2-3H2,1H3 |
InChI Key |
CVMMZBDJORXNGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


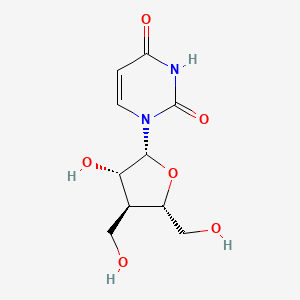

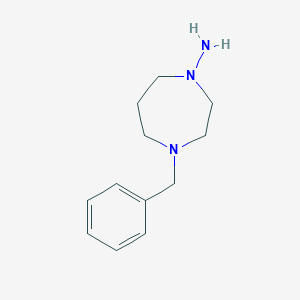
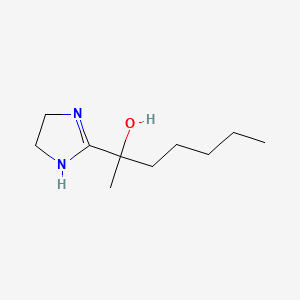

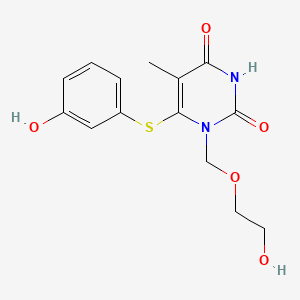
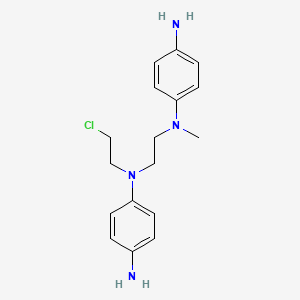


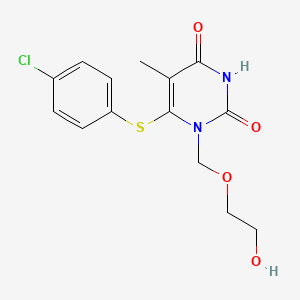
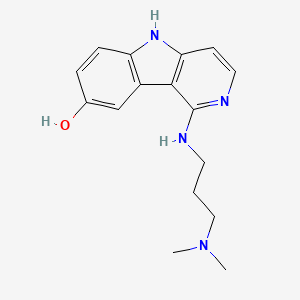
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
